REACTION_SMILES
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[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][n:6][c:7]2[cH:8][cH:9][cH:10][n:11][c:12]2[c:13]1[OH:14].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24].[P:15]([Cl:16])([Cl:17])([Cl:18])=[O:19]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][n:6][c:7]2[cH:8][cH:9][cH:10][n:11][c:12]2[c:13]1[Cl:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cnc2cccnc2c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cnc2cccnc2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |